molecular formula C11H12N2O2 B12067327 5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B12067327
M. Wt: 204.22 g/mol
InChI Key: NGQIEHMIEGYLHH-UHFFFAOYSA-N
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Description

5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a fused bicyclic structure containing an oxygen and nitrogen heteroatom. The compound features a 5-amino substituent on the benzoxazolone core and a but-3-en-1-yl group at position 3 (Figure 1). This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 2.1) and a molecular weight of ~218.25 g/mol, making it a candidate for pharmacological exploration .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-amino-3-but-3-enyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H12N2O2/c1-2-3-6-13-9-7-8(12)4-5-10(9)15-11(13)14/h2,4-5,7H,1,3,6,12H2

InChI Key

NGQIEHMIEGYLHH-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C2=C(C=CC(=C2)N)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core, followed by the introduction of the amino group and the butenyl side chain. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually includes the cyclization of the intermediate compounds to form the dihydrobenzoxazol-2-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and the butenyl side chain can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The amino group and the butenyl side chain play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Variations

The but-3-en-1-yl group distinguishes this compound from other benzoxazolones. Below is a comparative analysis with key analogs:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Applications/Properties References
5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one But-3-en-1-yl (C₄H₇) ~218.25 Potential CNS/anti-inflammatory activity*
5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one Dimethylaminoethyl (C₄H₁₀N) 221.26 Discontinued (likely due to toxicity)
Chlorzoxazone 5-Chloro (no substituent at position 3) 169.61 Muscle relaxant (GABAA modulation)
5-Methyl-3-[3-(3-methylphenoxy)propyl]-2,3-dihydro-1,3-benzoxazol-2-one 3-(3-Methylphenoxy)propyl (C₁₀H₁₃O) ~297.35 Screening compound for kinase inhibition
5-Amino-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one Propargyl (C₃H₃) 175.17 Research chemical (unspecified targets)

Key Observations :

  • But-3-en-1-yl vs.
  • Amino Group Universality: The 5-amino group is conserved across analogs, suggesting its role in hydrogen bonding or receptor recognition .
  • Pharmacological Implications: Chlorzoxazone’s clinical success highlights benzoxazolones’ CNS activity, while the butenyl derivative’s unsaturated chain may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., phenoxypropyl) .
Therapeutic Potential and Limitations
  • Antihypertensive Analogs : Thiazol-2-imine derivatives with propenyl substituents (e.g., compound 3(5) in ) show angiotensin II receptor antagonism, suggesting the butenyl benzoxazolone could target similar pathways .

Biological Activity

5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 2137685-98-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure

The molecular formula of 5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is C12H13N3OC_{12}H_{13}N_3O with a molecular weight of 204.22 g/mol. The structure features a benzoxazole ring which is known for its diverse biological activities.

The biological activity of benzoxazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The exact mechanism for 5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is not fully elucidated but is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)2.5
A549 (Lung)1.8
HepG2 (Liver)3.0

These findings suggest that 5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one may possess potent anticancer properties, similar to other compounds in its class.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. The minimal inhibitory concentrations (MIC) for selected bacterial strains are summarized below:

Bacterial Strain MIC (µg/mL) Activity
Escherichia coli50Moderate
Staphylococcus aureus25Strong
Bacillus subtilis100Weak

These results indicate that while the compound exhibits some antimicrobial properties, its efficacy varies significantly across different species.

Case Studies

A study conducted by Kumar et al. (2020) demonstrated the synthesis and evaluation of various benzoxazole derivatives, including 5-Amino-3-(but-3-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one. The study highlighted the compound's potential as a lead for developing novel anticancer agents due to its selective toxicity towards cancerous cells while sparing normal cells .

Another investigation focused on the compound's role in inhibiting specific enzymes involved in cancer progression. The results showed that it effectively inhibited topoisomerase enzymes critical for DNA replication in cancer cells .

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